1-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The exact mass of the compound this compound is 338.11790390 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-10-6-7-14(8-11(10)2)23-16-15(20-21-23)17(24)22(18(16)25)13-5-3-4-12(19)9-13/h3-9,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVPQPXQQFTWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)F)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the1,2,3-triazole moiety is considered to be a pharmacophore , meaning it can interact with specific biological targets.
Mode of Action
Compounds with a1,2,3-triazole core have been used in the synthesis of drugs and functional materials. They have also been used as a fluorescence sensor for the detection of anions.
Biochemical Pathways
Compounds with a1,2,3-triazole core have been used in a broad range of applications including molecular recognition, chemical sensing, drug chemistry, bio-chemistry, and conducting materials.
Pharmacokinetics
The1,2,3-triazole moiety is known to interact with specific biological targets, which suggests it may have bioavailability.
Biological Activity
1-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₄F N₄O₂
- Molecular Weight : 338.3 g/mol
- CAS Number : 1189858-04-5
The compound features a pyrrolo[3,4-d][1,2,3]triazole core structure which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds structurally related to 1-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in melanoma cells by activating the caspase pathway .
Enzyme Inhibition
The biological activity of this compound may also involve the inhibition of specific enzymes. For example:
- Acetylcholinesterase Inhibition : Inhibitors targeting acetylcholinesterase (AChE) are critical in treating neurodegenerative diseases like Alzheimer’s. Preliminary data suggest that derivatives of pyrrolo[3,4-d][1,2,3]triazoles can inhibit AChE activity effectively .
Antimicrobial Activity
Some studies have explored the antimicrobial potential of related compounds:
- Antibacterial and Antifungal Effects : Research indicates that triazole derivatives possess antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell wall synthesis .
Case Study 1: Anticancer Activity in Melanoma Models
In a preclinical study involving melanoma models treated with a similar triazole derivative:
- Objective : To evaluate the efficacy of the compound in inducing apoptosis.
- Methodology : Cell viability assays and flow cytometry were employed to assess apoptosis.
- Findings : The compound significantly reduced cell viability and increased apoptotic markers compared to control groups.
Case Study 2: Enzyme Inhibition in Neurodegenerative Disease Models
A separate study focused on the enzyme inhibition properties:
- Objective : To determine the inhibitory effect on AChE.
- Methodology : Enzyme activity assays were conducted using various concentrations of the compound.
- Results : The results indicated a dose-dependent inhibition of AChE activity.
Data Table of Biological Activities
Scientific Research Applications
Preliminary studies indicate that compounds with the pyrrolo[3,4-d]triazole framework exhibit significant biological activities. The following applications have been explored:
Anticancer Activity
Research has shown that derivatives of pyrrolo[3,4-d]triazoles can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by interfering with specific signaling pathways.
- Case Study : A study demonstrated the effectiveness of similar triazole compounds against various cancer cell lines (e.g., breast and lung cancer) by promoting cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects.
- Potential Use : It may serve as a lead compound in developing new antibiotics or antifungal agents.
- Research Findings : In vitro tests have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolo[3,4-d]triazoles are being studied for their potential to treat inflammatory diseases.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
- Evidence : Experimental models have indicated reduced inflammation markers following treatment with similar triazole derivatives .
Synthesis and Chemical Reactivity
The synthesis of 1-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves:
- Formation of the pyrrole ring.
- Introduction of the triazole moiety through cyclization reactions.
- Functional group modifications to introduce the 3-fluorophenyl and 3,4-dimethylphenyl groups.
Structural Analogues and Comparative Analysis
Several structural analogues have been synthesized to evaluate their biological activities compared to the target compound. Notable examples include other pyrrolo[3,4-d]triazoles that vary in substituents at the 1 and 5 positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
